molecular formula C12H10O4 B15060677 6-(Allyloxy)benzofuran-2-carboxylicacid

6-(Allyloxy)benzofuran-2-carboxylicacid

Cat. No.: B15060677
M. Wt: 218.20 g/mol
InChI Key: XKTGBWLGSPKCEH-UHFFFAOYSA-N
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Description

6-(Allyloxy)benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an allyloxy group at the 6-position and a carboxylic acid group at the 2-position of the benzofuran ring. It has a molecular formula of C12H10O4 and a molecular weight of 218.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the allylation of a benzofuran derivative followed by carboxylation can yield the desired compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 6-(Allyloxy)benzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

6-(Allyloxy)benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Allyloxy)benzofuran-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

6-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h2-4,6-7H,1,5H2,(H,13,14)

InChI Key

XKTGBWLGSPKCEH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Origin of Product

United States

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